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Compound Name: 2-Methyl-5-(methylsulfonyl)aniline

Cat. No.: B2565284 Get Quote

Introduction
2-Methyl-5-(methylsulfonyl)aniline, with the chemical formula C₈H₁₁NO₂S and a molecular

weight of 185.25 g/mol , is an important intermediate in the synthesis of various

pharmaceuticals and fine chemicals. Its structural elucidation and purity assessment are critical

for ensuring the quality and efficacy of the final products. This technical guide provides a

comprehensive overview of the spectroscopic techniques used to characterize this compound,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). While experimental data for this specific molecule is not readily

available in public databases, this guide will detail the methodologies for acquiring such data

and provide an in-depth analysis of the expected spectral features based on the compound's

functional groups. This document is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis.

Molecular Structure and Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data. 2-Methyl-5-(methylsulfonyl)aniline consists of a benzene ring substituted with a methyl

group, an aniline (amino) group, and a methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 2-Methyl-5-
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(methylsulfonyl)aniline.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.[1]

1. Sample Preparation:

Dissolve approximately 5-10 mg of 2-Methyl-5-(methylsulfonyl)aniline in about 0.6-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] The
choice of solvent is critical, and CDCl₃ is a common choice for many organic molecules.
Residual solvent peaks should be noted; for CDCl₃, a singlet for residual CHCl₃ appears at
approximately 7.26 ppm in the ¹H NMR spectrum and a triplet at around 77.16 ppm in the ¹³C
NMR spectrum.[3][4]
Ensure the sample is fully dissolved to achieve homogeneity.

2. Instrument Setup:

The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution and line shape.
Determine the 90° pulse width for both ¹H and ¹³C nuclei.

3. Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a
spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio
(e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm)
is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methyl-5-(methylsulfonyl)aniline in CDCl₃ would exhibit

distinct signals for the aromatic protons, the amine protons, and the two methyl groups.
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Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~ 7.5 d 1H Aromatic H

~ 7.3 dd 1H Aromatic H

~ 6.8 d 1H Aromatic H

~ 4.0 (broad) s 2H -NH₂

~ 3.0 s 3H -SO₂CH₃

~ 2.2 s 3H Ar-CH₃

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region

(typically 6.5-8.0 ppm). Due to their different chemical environments and coupling with each

other, they are expected to show splitting patterns (doublets and a doublet of doublets).

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a

broad singlet. The chemical shift of these protons can be variable and is dependent on

concentration, temperature, and solvent.

Methyl Protons: The two methyl groups are in different chemical environments. The methyl

group attached to the sulfonyl group (-SO₂CH₃) will be deshielded and is expected to appear

at a higher chemical shift compared to the methyl group attached to the aromatic ring (Ar-

CH₃). Both are expected to be singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the

eight carbon atoms in the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 148 Quaternary C (C-NH₂)

~ 138 Quaternary C (C-SO₂CH₃)

~ 132 Aromatic CH

~ 125 Quaternary C (C-CH₃)

~ 120 Aromatic CH

~ 115 Aromatic CH

~ 45 -SO₂CH₃

~ 17 Ar-CH₃

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region

(typically 110-160 ppm). The carbons directly attached to the electron-withdrawing sulfonyl

group and the electron-donating amino and methyl groups will have their chemical shifts

influenced accordingly.

Methyl Carbons: The carbon of the methylsulfonyl group will be more deshielded than the

carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition
1. Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200
mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet
using a hydraulic press.[5]
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.[5]
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2. Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Place the sample in the instrument and record the spectrum.
Typically, spectra are collected over a range of 4000-400 cm⁻¹.[6]

Predicted IR Spectrum
The IR spectrum of 2-Methyl-5-(methylsulfonyl)aniline will show characteristic absorption

bands for the N-H bonds of the amine, C-H bonds of the methyl and aromatic groups, S=O

bonds of the sulfonyl group, and C=C bonds of the aromatic ring.

Frequency Range (cm⁻¹) Vibration Functional Group

3400-3300
N-H stretch (asymmetric and

symmetric)
Primary Amine

3100-3000 C-H stretch Aromatic

3000-2850 C-H stretch Methyl

1620-1580 N-H bend Primary Amine

1600-1450 C=C stretch Aromatic Ring

1350-1300 S=O stretch (asymmetric) Sulfone

1160-1120 S=O stretch (symmetric) Sulfone

1335-1250 C-N stretch Aromatic Amine

N-H Stretching: The primary amine will show two distinct bands in the 3400-3300 cm⁻¹

region, corresponding to the asymmetric and symmetric stretching vibrations.[7][8]

S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to

the asymmetric and symmetric stretching of the S=O bonds.[9]

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in

the 1600-1450 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data
Acquisition
1. Sample Introduction and Ionization:

Introduce a dilute solution of the sample into the mass spectrometer.
Common ionization techniques for small molecules include Electrospray Ionization (ESI) or
Electron Impact (EI).[10][11]

2. Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

3. Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion peak.
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for
structural confirmation.

Predicted Mass Spectrum
Molecular Ion Peak (M⁺): The molecular weight of 2-Methyl-5-(methylsulfonyl)aniline is

185.25. In the mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or

a protonated molecule [M+H]⁺ (m/z 186) is expected.

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to

characteristic daughter ions. Common fragmentation pathways for aromatic sulfones involve

the loss of SO₂ (64 Da) or the methylsulfonyl radical (•SO₂CH₃, 79 Da).[12][13] Cleavage of

the C-S bond is also a possibility. The fragmentation of anilines can involve the loss of HCN

or other small molecules.[14]

Plausible Fragmentation Pathways:
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Loss of SO₂: [C₈H₁₁NO₂S]⁺ → [C₈H₁₁N]⁺ + SO₂ (m/z 121)

Loss of •CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈NO₂S]⁺ + •CH₃ (m/z 170)

Loss of •SO₂CH₃: [C₈H₁₁NO₂S]⁺ → [C₇H₈N]⁺ + •SO₂CH₃ (m/z 106)

Visualizations
Molecular Structure
Caption: Molecular structure of 2-Methyl-5-(methylsulfonyl)aniline.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide outlines the essential spectroscopic methodologies for the comprehensive

characterization of 2-Methyl-5-(methylsulfonyl)aniline. By following the detailed protocols for

NMR, IR, and MS, researchers can obtain high-quality data. The provided predictions for the

spectral features, based on the known effects of the constituent functional groups, serve as a

robust framework for the interpretation of the experimental results. The combination of these
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techniques provides a self-validating system for the unambiguous confirmation of the structure

and purity of this important chemical intermediate, ensuring its suitability for downstream

applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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